4-(Nonyloxy)benzene-1-thiol
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Overview
Description
4-(Nonyloxy)benzene-1-thiol is an organic compound that belongs to the class of aromatic thiols It consists of a benzene ring substituted with a nonyloxy group at the para position and a thiol group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Nonyloxy)benzene-1-thiol can be achieved through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated benzene derivative with a thiol group.
Coupling Reactions: Another method involves the coupling of a nonyloxy-substituted benzene with a thiol group using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(Nonyloxy)benzene-1-thiol undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium hypochlorite
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, sulfuric acid, halogens
Major Products
Oxidation: Disulfides, sulfonic acids
Reduction: Thiolate anions
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
4-(Nonyloxy)benzene-1-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Nonyloxy)benzene-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(Octyloxy)benzene-1-thiol
- 4-(Decyloxy)benzene-1-thiol
- 4-(Hexyloxy)benzene-1-thiol
Comparison
4-(Nonyloxy)benzene-1-thiol is unique due to its specific nonyloxy substitution, which imparts distinct physicochemical properties compared to its analogs. The length of the alkyl chain in the nonyloxy group can influence the compound’s solubility, reactivity, and biological activity .
Properties
CAS No. |
142383-60-6 |
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Molecular Formula |
C15H24OS |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
4-nonoxybenzenethiol |
InChI |
InChI=1S/C15H24OS/c1-2-3-4-5-6-7-8-13-16-14-9-11-15(17)12-10-14/h9-12,17H,2-8,13H2,1H3 |
InChI Key |
AISFWKWLZWMJAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)S |
Origin of Product |
United States |
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